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Compound of Interest

Compound Name: L-Leucine-d10

Cat. No.: B008898 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

applications and methodologies related to L-Leucine-d10, a deuterated stable isotope of the

essential amino acid L-Leucine.

L-Leucine-d10 is a non-radioactive, stable isotope-labeled form of L-Leucine where ten

hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass

shift that is readily detectable by mass spectrometry, making it an invaluable tool in quantitative

proteomics, metabolomics, and the study of protein kinetics. Its chemical properties are nearly

identical to its natural counterpart, ensuring it is processed similarly by cellular machinery. This

guide provides a comprehensive overview of L-Leucine-d10, including its physicochemical

properties, key experimental protocols, and its role in significant biological pathways.

Core Data Presentation
The following table summarizes the key quantitative and qualitative data for L-Leucine-d10.
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Property Value

CAS Number 106972-44-5[1][2]

Molecular Formula C₆H₃D₁₀NO₂[1][2]

Molecular Weight 141.23 g/mol [2][3]

Synonyms L-Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10, Leu-d10[1]

Purity ≥98-99%[2][3]

Primary Applications

Internal standard for LC-MS/GC-MS, Metabolic

labeling (e.g., SILAC), Protein turnover studies,

Metabolomics[1][4]

Unlabeled CAS Number 61-90-5[3]

Experimental Protocols
L-Leucine-d10 is instrumental in a variety of experimental contexts. Below are detailed

methodologies for its principal applications.

Use as an Internal Standard for LC-MS Quantification
L-Leucine-d10 is frequently used as an internal standard for the accurate quantification of L-

Leucine in biological samples by liquid chromatography-mass spectrometry (LC-MS).[1] The

principle of isotopic dilution, where a known amount of the labeled standard is added to the

sample, corrects for variability during sample preparation and analysis.[1]

Methodology:

Preparation of Standard Solutions:

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve L-
Leucine-d10 in ultrapure water.[1]

IS Working Solution (10 µg/mL): Dilute the IS stock solution with ultrapure water.[1]
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L-Leucine Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled L-Leucine in

ultrapure water.[1]

Calibration Standards: Prepare a series of calibration standards by spiking the unlabeled

L-Leucine stock solution into a surrogate matrix (e.g., phosphate-buffered saline).[5]

Sample Preparation (Protein Precipitation):

Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a

microcentrifuge tube.[1]

Add 10 µL of the L-Leucine-d10 IS working solution (10 µg/mL) to each tube.[1]

To precipitate proteins, add 400 µL of ice-cold methanol or 10 µL of 30% sulfosalicylic

acid.[1][6]

Vortex the mixture for 30 seconds.[1][6]

Incubate the samples at 4°C for 30 minutes.[1][6]

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

Transfer the supernatant to a clean tube for LC-MS analysis.[6]

LC-MS/MS Analysis:

Chromatographic Separation: Employ a suitable HPLC column, such as a chiral column if

distinguishing between D- and L-isomers is necessary, for separation.[5]

Mobile Phase: A common mobile phase combination is 0.1% formic acid in water (A) and

0.1% formic acid in acetonitrile (B).[1]

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in positive

electrospray ionization (ESI+) mode.[6] Monitor the specific precursor and product ion

transitions for both L-Leucine and L-Leucine-d10.
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Metabolic Labeling for Protein Turnover Analysis
(SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in

quantitative proteomics that uses metabolic incorporation of labeled amino acids to measure

relative protein abundance.[7][8]

Methodology:

Cell Culture and Labeling:

Culture two populations of cells in media that are identical except for the isotopic form of a

specific amino acid (in this case, Leucine).[7][9]

"Light" Medium: Standard cell culture medium containing natural ("light") L-Leucine.

"Heavy" Medium: SILAC-specific medium deficient in L-Leucine, supplemented with L-
Leucine-d10.[4]

Grow the cells for at least 5-6 cell doublings to ensure complete incorporation (>95%) of

the respective amino acids into the proteome.[7][10]

Experimental Treatment:

Apply the experimental condition (e.g., drug treatment) to one cell population, leaving the

other as a control.[7]

Sample Preparation and Analysis:

Harvest and lyse the "light" and "heavy" cell populations.[4]

Determine the protein concentration of each lysate (e.g., using a BCA assay).[4][10]

Mix equal amounts of protein from the "light" and "heavy" lysates.[4][7]

Digest the combined protein mixture into peptides using an enzyme such as trypsin.[4][7]
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Analyze the resulting peptide mixture by LC-MS/MS.[4][9] The mass difference between

the "light" and "heavy" peptides allows for the relative quantification of proteins.

Signaling Pathways and Workflows
L-Leucine and the mTOR Signaling Pathway
L-Leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway,

which is a central regulator of cell growth, proliferation, and protein synthesis.[3][11][12] The

activation of mTORC1 by Leucine leads to the phosphorylation of downstream targets like

S6K1 and 4E-BP1, ultimately promoting protein translation.[3]
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Click to download full resolution via product page

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Workflow for SILAC
The SILAC experimental workflow provides a robust method for comparative proteomics. The

process involves metabolic labeling, sample mixing, and mass spectrometry analysis to

determine relative protein abundance.[8][9]
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Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b008898?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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